Regioisomeric Differentiation: 2- vs. 6-Substitution on the 5-Nitropyrimidine Core
The target compound carries the dihydroisoquinoline group at the 2-position of the 5-nitropyrimidine ring, whereas the commercially available analog 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine places the same group at the 6-position . In the broader 2,4-diamino-5-nitropyrimidine series, moving a substituent from the 2- to the 6-position has been documented to alter kinase selectivity (e.g., PKCθ inhibition) by more than 10-fold due to changes in hinge-binding interactions [1]. While direct comparative biochemical data for this specific pair are absent, the established SAR in the nitropyrimidine class provides a strong inference that the two regioisomers will exhibit non-overlapping target profiles.
| Evidence Dimension | Regioisomeric substitution position and projected target selectivity |
|---|---|
| Target Compound Data | 2-substituted 5-nitropyrimidin-4-amine regioisomer (CAS 1257551-29-3) |
| Comparator Or Baseline | 6-substituted 5-nitropyrimidin-4-amine regioisomer (no CAS identified) |
| Quantified Difference | Positional shift of the dihydroisoquinoline group; >10-fold selectivity differences reported for analogous 2- vs. 6-substituted 5-nitropyrimidines in kinase assays [1] |
| Conditions | Inference drawn from in vitro kinase inhibition SAR studies on related 2,4-diamino-5-nitropyrimidine derivatives |
Why This Matters
Procurement decisions based purely on core scaffold similarity without specifying the exact regioisomer risk selecting a compound with an entirely different biological fingerprint, compromising experimental reproducibility.
- [1] Disalvo D et al. Identification of 2,4-diamino-5-nitropyrimidines as potent and selective PKC theta inhibitors. J Med Chem. 2010. View Source
